molecular formula C28H20NiS4 B1354071 Bis(dithiobenzil)nickel(II) CAS No. 28984-20-5

Bis(dithiobenzil)nickel(II)

Cat. No. B1354071
CAS RN: 28984-20-5
M. Wt: 543.4 g/mol
InChI Key: CPYFUJWIAABTQE-UHFFFAOYSA-N
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Description

Bis(dithiobenzil)nickel(II) is a coordination complex with the formula Ni(S2C2Ph2)2, where Ph represents phenyl . It exists as a black solid that gives green solutions in toluene due to a strong absorption at 855 nm . The molecular weight of Bis(dithiobenzil)nickel(II) is 543.42 .


Molecular Structure Analysis

Bis(dithiobenzil)nickel(II) is a square planar complex at its metal center . The InChI code for Bis(dithiobenzil)nickel(II) is 1S/2C14H12S2.Ni/c215-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h21-10,15-16H;/q;;+4/p-4/b2*14-13- .


Chemical Reactions Analysis

Bis(dithiobenzil)nickel(II), although photoinert in nonhalogenated solvents as well as in chloroform under 313 nm irradiation, reacts in CHCl3 under 254 nm irradiation to yield 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species .


Physical And Chemical Properties Analysis

Bis(dithiobenzil)nickel(II) has a boiling point of 364.5°C at 760 mmHg . It appears as a dark green to dark blue to black powder or crystal . The compound in its solid state is found to conduct electricity at room temperature .

Scientific Research Applications

Photolysis in Solvents

Bis(dithiobenzil)nickel(II) demonstrates interesting behavior under photolysis in different solvents. For instance, in chloroform under 254 nm irradiation, it reacts to yield 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species. This reaction highlights the unique interactions between the metal complex and the solvent under specific light conditions (Jones, Tian, & Hoggard, 2002).

Photo-oxidation and Photoreduction

Bis(dithiobenzil)nickel(II) complexes are also subjects in studies of photo-oxidation and photoreduction. The photo-oxidation of anionic bis(dithiobenzil)nickel(II) by UV irradiation has been explored, showing quantum yields in specific solvents. This research contributes to understanding the photochemical properties of nickel complexes (Nakazumi, Takamura, & Kitao, 2008).

Near-Infrared Absorbing Dyes

An unsymmetric substituted bis(dithiobenzil)nickel complex has been synthesized and evaluated for its potential as a near-infrared absorbing dye. This application is significant for optical data storage, where such dyes can improve the performance of storage media (Dai, Qun, & Peng, 1997).

Photo-stabilization in Polymer Degradation

Bis(dithiobenzil)nickel, among other nickel compounds, has been investigated for its photo-stabilizing effect on the oxidative photo-degradation of cis-1,4-poly(butadiene). Such studies are crucial in understanding and improving the durability of polymers against environmental factors (Lala & Rabek, 1981).

Catalysis in Chemical Reactions

The compound has been studied for its catalytic effects in various chemical reactions. For instance, its role in the direct epoxidation of olefins catalyzed by nickel(II) complexes is an area of interest, demonstrating the versatility of bis(dithiobenzil)nickel(II) in facilitating significant chemical transformations (Yamada, Takai, Rhode, & Mukaiyama, 1991).

Improving Hydrogen Storage Systems

Its application extends to the improvement of hydrogen storage systems. Specifically, bis(cyclopentadienyl) nickel II, a related compound, has been shown to enhance hydrogen absorption-desorption in Mg-MgH2 systems, important for energy storage technologies (Kumar, Jain, Miyaoka, Ichikawa, & Kojima, 2017).

Safety And Hazards

Bis(dithiobenzil)nickel(II) is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure, cause an allergic skin reaction, cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause cancer .

Future Directions

Nickel(II) bis(dithiolene) complexes have been found to have applications in biology and material science . They have been found to be conducting, catalytic, non-linear optical, near IR absorbing, etc . The conductivity of these complexes, measured on single crystals, strongly increases upon applying hydrostatic pressure .

properties

IUPAC Name

1,2-diphenylethane-1,2-dithione;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H10S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYFUJWIAABTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20NiS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dithiobenzil) nickel

Synthesis routes and methods I

Procedure details

The oxidation inhibitor, bis(dithiobenzil) nickel is prepared by adding a mixture of 100 grams of benzoin, 150 grams of phosphorus sulfide and 700 ml of dioxane to a 5 liter, single necked flask equipped with heating mantle and water cooled condenser. The above-described mixture is, then, refluxed for 2 hours, during which the thiophosphoric ester of dithiobenzoin is formed and hydrogen sulfide is evolved. The reaction mixture is cooled and a solution of 50 grams of nickel chloride (hydrated) in 200 ml of water is added to the flask and heated (212° F.) for 2 hours on a steam btah. Black crystals of bis(dithiobenzil) nickel are formed and collected by filtering the cooled solution. Purification is effected by extraction with boiling toluene.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
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Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
thiophosphoric ester
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50 g
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200 mL
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Synthesis routes and methods II

Procedure details

The oxidation inhibitor, bis(dithiobenzil) nickel is prepared by adding a mixture of 100 grams of benzoin, 150 grams of phosphorus sulfide and 700 ml of dioxane to a 5 liter, single necked flask equipped with heating mantle and water cooled condenser. The above-described mixture is, then, refluxed for 2 hours, during which the thiophosphoric ester of dithiobenzoin is formed and hydrogen sulfide is evolved. The reaction mixture is cooled and a solution of 50 grams of nickel chloride (hydrated) in 200 ml of water is added to the flask and heated (212° F.) for 2 hours on a steam bath. Black crystals of bis(dithiobenzil) nickel are formed and collected by filtering the cooled solution. Purification is effected by extraction with boiling toluene.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
thiophosphoric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Z Wang, J Gan, X Liu, M Shao, T Bie… - Journal of Physics …, 2022 - iopscience.iop.org
All inorganic α-CsPbI 2 Br films with a large open circuit voltage (V OC) and excellent thermal stability are promising for highly stable and efficient perovskite solar cells (PSCs). However…
Number of citations: 1 iopscience.iop.org
Z Dai, L Qun, B Peng - Dyes and pigments, 1998 - Elsevier
Several stabilized cyanine dye complexes in which a cyanine dye cation is stabilized by a transient metal chelate anion have been synthesized. The structure of the complexes was …
Number of citations: 31 www.sciencedirect.com
SJ Lu, S Kang, Y Cho, M Choi… - Journal of Polymer …, 2021 - Wiley Online Library
The homopolymerization of (dimethylamino)phenylsulfoxonium ethylide, a substituted sulfoxonium ylide, is reported. Treatment of the monomer with a readily available Ni(II) catalyst …
Number of citations: 2 onlinelibrary.wiley.com
Z Dai, H Möhwald - Chemistry–A European Journal, 2002 - Wiley Online Library
Biocompatible hollow capsules have been formed by electrostatic layer‐by‐layer self‐assembly of a perfluorinated ionomer (Nafion) in alternation with ferric ions onto polystyrene latex …
EM Sletten, CR Bertozzi - Journal of the American Chemical …, 2011 - ACS Publications
New additions to the bioorthogonal chemistry compendium can advance biological research by enabling multiplexed analysis of biomolecules in complex systems. Here we introduce …
Number of citations: 82 pubs.acs.org
S Mahbub - 2022 - rave.ohiolink.edu
Our overall goal here in this dissertation is to develop silicon-based hybrid materials that are potential high stability materials replacements for those in current electronics systems. To …
Number of citations: 2 rave.ohiolink.edu
RP Carpenter - 1982 - search.proquest.com
Stable 2, 4-pentanedionato and related complexes of the first row transition metals were synthesized and tested for purity by neutron activation analysis and flameless atomic absorption …
Number of citations: 0 search.proquest.com
R Narain - 2013 - books.google.com
Explores bioconjugate properties and applications of polymers, dendrimers, lipids, nanoparticles, and nanotubes Bioconjugation has enabled breakthroughs across many areas of …
Number of citations: 47 books.google.com
M Massey, WR Algar - Chemoselective and bioorthogonal …, 2017 - Wiley Online Library
This chapter presents an overview of the preparation of nanoparticle bioconjugates, illustrated with many representative examples. Nanoparticle materials that are discussed include …
Number of citations: 5 onlinelibrary.wiley.com
R Sunasee, R Narain - Chemistry of Bioconjugates: Synthesis …, 2014 - Wiley Online Library
While bioconjugation involves the fusion of two biomolecules, for example protein‐protein, polymerprotein, carbohydrate‐protein conjugates, it also involves the attachment of synthetic …
Number of citations: 27 onlinelibrary.wiley.com

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